allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate
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Overview
Description
Allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate: is a chemical compound with the molecular formula C7H9N3O2S and a molecular weight of 199.23 g/mol . This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate typically involves the reaction of hydrazonoyl halides with alkyl carbothioates in the presence of triethylamine . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .
Biology: The compound has shown potential in biological studies due to its antimicrobial properties. It has been tested against various microorganisms, demonstrating significant inhibitory effects .
Medicine: In medicine, this compound is being explored for its anticancer and anti-inflammatory activities. Its ability to inhibit certain enzymes and pathways makes it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as antimicrobial coatings or additives .
Mechanism of Action
The mechanism of action of allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells . Additionally, it can modulate inflammatory responses by interacting with key signaling molecules .
Comparison with Similar Compounds
1,3,4-Thiadiazole: A common scaffold in medicinal chemistry with various biological activities.
Thiosemicarbazide: Known for its antimicrobial and anticancer properties.
Indole Derivatives: Widely studied for their antiviral, anticancer, and anti-inflammatory activities
Uniqueness: Allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate stands out due to its specific combination of the allyl group and the thiadiazole ring, which imparts unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
prop-2-enyl N-(4-methylthiadiazol-5-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c1-3-4-12-7(11)8-6-5(2)9-10-13-6/h3H,1,4H2,2H3,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRKMHZBFOMGRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)NC(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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